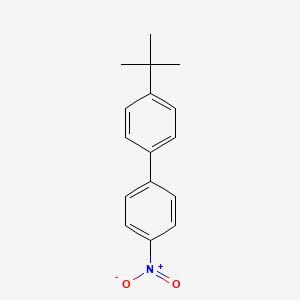

1-Tert-butyl-4-(4-nitrophenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYABARRZSWMSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182210 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279242-11-4 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyl-4-(4-nitrophenyl)benzene

This guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butyl-4-(4-nitrophenyl)benzene, a biaryl compound with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are privileged motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The carbon-carbon bond connecting the two aromatic rings imparts unique conformational properties and serves as a versatile scaffold for molecular design. The target molecule, this compound, incorporates a sterically demanding tert-butyl group and a strongly electron-withdrawing nitro group. The tert-butyl group can enhance solubility and introduce steric bulk, which is often beneficial in modulating biological activity, while the nitro group offers a handle for further chemical transformations.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls such as this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide in the presence of a base.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, enhancing its nucleophilicity.[1]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar-X", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Biaryl [label="Ar-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; ArylHalide -> OxAdd; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> Transmetalation; BoronicAcid -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Biaryl; RedElim -> Pd0; } Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

There are two primary approaches to the synthesis of this compound via the Suzuki-Miyaura reaction, differing in the choice of starting materials:

-

Route A: Coupling of (4-tert-butylphenyl)boronic acid with 1-bromo-4-nitrobenzene.

-

Route B: Coupling of (4-nitrophenyl)boronic acid with 1-bromo-4-tert-butylbenzene.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail the protocol for Route A.

Experimental Protocol: Synthesis of this compound (Route A)

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Formula | M.W. | CAS No. |

| (4-tert-butylphenyl)boronic acid | C₁₀H₁₅BO₂ | 178.04 | 123324-71-0 |

| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 586-78-7 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 |

| Water | H₂O | 18.02 | 7732-18-5 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-tert-butylphenyl)boronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Addition of Base and Solvents: Add sodium carbonate (2.0 eq) to the flask. Subsequently, add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to ensure effective stirring.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate eluent system. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure product.

dot graph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Combine Reactants, Catalyst, and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvents [label="Add Solvents (Toluene/Ethanol/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Purge with Inert Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Heat to Reflux & Monitor by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Cool, Dilute, and Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography\nor Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Solvents; Solvents -> Inert; Inert -> Reflux; Reflux -> Workup; Workup -> Dry; Dry -> Purify; Purify -> Characterize; } General experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the tert-butyl protons (around 1.3 ppm). A set of doublets in the aromatic region corresponding to the protons of the two phenyl rings. The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing effect of the NO₂ group. |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. Multiple signals in the aromatic region, with the carbon attached to the nitro group being significantly downfield. |

| IR (Infrared) Spectroscopy | Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) around 1520 cm⁻¹ and 1340 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₇NO₂ = 255.31 g/mol ). Fragmentation patterns may include the loss of a methyl group from the tert-butyl substituent. |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic Solvents: Toluene, ethanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure proper ventilation.

-

1-Bromo-4-nitrobenzene: This compound is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Carbonate: While generally safe, it can cause irritation upon contact with eyes or skin.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the synthesis of this compound. This guide offers a detailed protocol and a comprehensive overview of the necessary characterization techniques to ensure the successful synthesis and validation of this valuable biaryl compound. Adherence to proper laboratory safety practices is paramount throughout the experimental process.

References

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Retrieved from [Link]

Sources

Physicochemical properties of 4-tert-butyl-4'-nitrobiphenyl

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butyl-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-tert-butyl-4'-nitrobiphenyl (TBNB). As a substituted biphenyl, TBNB possesses a unique electronic and steric profile conferred by the electron-donating tert-butyl group and the electron-withdrawing nitro group. These features are critical determinants of its behavior in chemical and biological systems. This document synthesizes available data on its structural, physical, thermal, and spectroscopic properties. Furthermore, it details the established experimental methodologies for their determination, providing both the procedural steps and the scientific rationale behind them. This guide is intended to serve as a foundational resource for scientists engaged in medicinal chemistry, materials science, and synthetic organic chemistry, where a deep understanding of molecular properties is paramount for rational design and application.

Molecular Structure and Identity

The foundational characteristics of 4-tert-butyl-4'-nitrobiphenyl stem from its distinct molecular architecture. The molecule consists of a biphenyl core, which provides a rigid, aromatic scaffold. One phenyl ring is substituted at the 4-position with a bulky tert-butyl group, a strong electron-donating group that also imparts significant steric hindrance. The other ring is substituted at the 4'-position with a nitro group, a potent electron-withdrawing group. This "push-pull" electronic arrangement across the biphenyl system is a key driver of its chemical reactivity and photophysical properties.

Key Identifiers:

-

Molecular Formula: C₁₆H₁₇NO₂[1]

-

Molecular Weight: 255.31 g/mol [1]

-

CAS Number: 279242-11-4[1]

-

IUPAC Name: 4-(1,1-dimethylethyl)-4'-nitro-1,1'-biphenyl[1]

Molecular Structure:

Caption: 2D structure of 4-tert-butyl-4'-nitrobiphenyl.

Core Physicochemical Data

A summary of the primary physicochemical properties of 4-tert-butyl-4'-nitrobiphenyl is presented below. These values are crucial for predicting its behavior in various solvents and under different temperature conditions, which is essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | White to yellow crystalline solid | [4][5][6] |

| Boiling Point | 367.3 °C at 760 mmHg | [1] |

| Density | 1.094 g/cm³ | [1] |

| Flash Point | 157.6 °C | [1] |

| Vapor Pressure | 2.91E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.563 | [1] |

Lipophilicity and Solubility

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It describes a compound's affinity for a lipid-like, non-polar environment versus an aqueous, polar one[7][8].

The most common measure of lipophilicity is the partition coefficient (P), typically expressed as its logarithm (log P). This value is the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium[8]. While an experimental log P for 4-tert-butyl-4'-nitrobiphenyl is not published, the log P for the parent compound, 4-nitrobiphenyl, is 3.77[4][9]. The addition of a tert-butyl group is expected to significantly increase the lipophilicity, likely resulting in a log P value greater than 5.

Solubility Profile:

-

Water: Expected to be practically insoluble, a characteristic shared by its parent compound, 4-nitrobiphenyl[4][5][10].

-

Organic Solvents: Likely soluble in non-polar to moderately polar organic solvents such as ether, benzene, chloroform, and ethanol, similar to 4-nitrobiphenyl[5][10].

Experimental Determination of Lipophilicity: The Shake-Flask Method

The gold standard for experimentally determining log P is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water[11][12][13].

Caption: Workflow for log P determination using the shake-flask method.

Causality in Protocol:

-

Choice of n-Octanol/Water: This system is widely accepted as it mimics the amphiphilic nature of biological membranes[7].

-

Vigorous Shaking: This is crucial to maximize the interfacial surface area between the two immiscible phases, ensuring that equilibrium is reached in a reasonable timeframe.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is often preferred for its sensitivity and ability to separate the analyte from potential impurities, ensuring an accurate concentration measurement[11].

Thermal Analysis: Melting Point and Purity

Thermal properties, particularly the melting point, are fundamental indicators of a compound's identity and purity. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure these properties with high precision[14][15]. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[14].

For a pure crystalline solid, the DSC thermogram shows a sharp endothermic peak at the melting point. Impurities broaden this peak and lower the melting temperature, an effect that can be used to quantify purity[16]. The melting point for the related compound 4,4′-di-tert-butylbiphenyl is 126-130 °C[17]. The introduction of a polar nitro group would likely alter this value significantly. The melting point of 4-nitrobiphenyl is 114 °C[5][18].

Experimental Protocol: Purity Determination by DSC

This protocol outlines the steps for determining the purity and heat of fusion of an organic compound like 4-tert-butyl-4'-nitrobiphenyl.

Caption: Standard workflow for purity analysis using DSC.

Self-Validating System:

-

Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, which would introduce artifacts into the thermogram[14].

-

Heating Rate: A controlled, linear heating rate is essential for accurate determination of the melting onset and peak shape[14]. A preliminary scan at a faster rate can quickly identify the melting range, followed by a slower, more accurate scan[16].

-

Reference Pan: The use of an empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events occurring within the sample[14][19].

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and identification of 4-tert-butyl-4'-nitrobiphenyl.

UV-Visible Spectroscopy

The extended π-conjugated system of the nitrobiphenyl core constitutes a strong chromophore, leading to significant absorption in the UV-Vis region. Aromatic nitro compounds typically exhibit strong absorption bands[20]. For example, 4-nitrobiphenyl shows a strong absorption maximum (λmax) around 300-350 nm[4][21]. The presence of the electron-donating tert-butyl group in TBNB may cause a slight bathochromic (red) shift in the λmax compared to the parent compound due to enhanced intramolecular charge transfer character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be characteristic.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the two phenyl rings will appear as a set of doublets or more complex multiplets. The protons on the ring bearing the nitro group will be shifted downfield (to a higher ppm value) due to the group's strong deshielding effect. The protons on the tert-butyl substituted ring will be comparatively upfield.

-

tert-Butyl Region (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, a hallmark of this functional group[22][23].

-

-

¹³C NMR: The carbon NMR spectrum will complement the proton data.

-

Aromatic Region (δ 120-150 ppm): At least eight distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C4') and the carbon attached to the tert-butyl group (C4) will be readily identifiable.

-

tert-Butyl Region: A signal around δ 35 ppm for the quaternary carbon and a signal around δ 31 ppm for the methyl carbons are characteristic of the tert-butyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bond stretching within the phenyl rings.

Applications and Relevance

Substituted biphenyls are prevalent scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 4-tert-butyl-4'-nitrobiphenyl makes it a valuable intermediate in organic synthesis.

-

Synthetic Intermediate: The nitro group can be readily reduced to an amine (4-amino-4'-tert-butylbiphenyl), a common precursor for the synthesis of dyes, pharmaceuticals, and liquid crystals. The parent compound, 4-nitrobiphenyl, is known to be a precursor for 4-aminobiphenyl[5][18].

-

Chromophore Development: The push-pull electronic nature of TBNB makes it a candidate for incorporation into larger molecular systems for applications in nonlinear optics and as fluorescent probes[24].

-

Ligand Synthesis: While not a ligand itself, related structures like 4,4′-di-tert-butylbiphenyl are used to synthesize complex ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) that are crucial in transition metal catalysis[25].

Conclusion

4-tert-butyl-4'-nitrobiphenyl is a molecule defined by the interplay of its bulky, electron-donating tert-butyl group and its strongly electron-withdrawing nitro group on a biphenyl framework. This structure results in high lipophilicity, characteristic thermal behavior, and a distinct spectroscopic signature. The methodologies detailed in this guide, including the shake-flask method for lipophilicity and differential scanning calorimetry for thermal analysis, represent robust, validated approaches for characterizing this and similar molecules. A thorough understanding of these physicochemical properties is fundamental for any researcher aiming to utilize 4-tert-butyl-4'-nitrobiphenyl in synthetic applications, drug design, or materials development.

References

-

Ewelina Rutkowska, et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

-

MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

-

Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. [Link]

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019-01-28). ScienceDirect. [Link]

-

Creative Biolabs. (n.d.). Lipophilicity. [Link]

-

Candace Plato. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals. Application to 64 Compounds. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... [Link]

-

ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]

-

J. Zukerman-Schpector, et al. (2006). Crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, C16H21NO5S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

SpectraBase. (n.d.). 4-Nitrobiphenyl - Optional[UV-VIS] - Spectrum. [Link]

-

Grokipedia. (n.d.). 4-Nitrobiphenyl. [Link]

-

Organic Syntheses Procedure. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH 4. [Link]

-

Chemistry LibreTexts. (2023-01-29). Differential Scanning Calorimetry. [Link]

-

Scent.vn. (n.d.). 4-Nitrobiphenyl (CAS 92-93-3): Odor profile, Properties, & IFRA compliance. [Link]

-

ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry. [Link]

-

PubChem. (n.d.). 4-tert-Butylbiphenyl. [Link]

-

EPA. (n.d.). 4-Nitrobiphenyl. [Link]

-

ACS Publications. (2022-11-11). Tris(4′-Nitrobiphenyl)amine An Octupolar Chromophore with High Two-Photon Absorption Cross-Section and Its Application for Uncaging of Calcium Ions in the Near-Infrared Region. The Journal of Organic Chemistry. [Link]

-

OSHA. (2020-12-15). 4-NITRODIPHENYL (4-NITROBIPHENYL). [Link]

-

ResearchGate. (2006). Crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, C16H21NO5S. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Wikipedia. (n.d.). 4-Nitrobiphenyl. [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. [Link]

-

PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. [Link]

-

IvyPanda. (2024-11-12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

NIST WebBook. (n.d.). 4,4'-di-tert-Butylbiphenyl. [Link]

Sources

- 1. 4-tert-butyl-4'-nitrobiphenyl | 279242-11-4 [chemnet.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. 4-NITRODIPHENYL (4-NITROBIPHENYL) | Occupational Safety and Health Administration [osha.gov]

- 7. scispace.com [scispace.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. epa.gov [epa.gov]

- 10. scent.vn [scent.vn]

- 11. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]

- 18. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. 4-TERT-BUTYLBIPHENYL(1625-92-9) 1H NMR spectrum [chemicalbook.com]

- 23. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR [m.chemicalbook.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

"1-Tert-butyl-4-(4-nitrophenyl)benzene" CAS number 3282-56-2

An In-depth Technical Guide to 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2)

A Note on Chemical Identification: The provided CAS Number, 3282-56-2, corresponds specifically to the compound 1-tert-Butyl-4-nitrobenzene . The chemical name provided in the topic, "1-Tert-butyl-4-(4-nitrophenyl)benzene," describes a different chemical structure (a biphenyl derivative). This guide will focus on the compound unambiguously identified by CAS 3282-56-2, for which verifiable technical data is available.

Executive Summary

1-tert-Butyl-4-nitrobenzene is an aromatic nitro compound that serves as a valuable intermediate in organic synthesis. Characterized by a benzene ring substituted with a bulky tert-butyl group and an electron-withdrawing nitro group at the para position, its chemical behavior is dictated by the interplay of these two functionalities. The tert-butyl group provides steric hindrance and influences solubility, while the nitro group is a key site for chemical transformations, most notably reduction to the corresponding aniline. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and applications, intended for researchers and professionals in chemical synthesis and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any chemical process. 1-tert-Butyl-4-nitrobenzene is a stable organic compound under standard conditions, typically appearing as a yellow to brown solid or liquid depending on purity.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-tert-butyl-4-nitrobenzene[2] |

| CAS Number | 3282-56-2[2][3] |

| Molecular Formula | C₁₀H₁₃NO₂[3][4] |

| Molecular Weight | 179.22 g/mol [4][5] |

| Synonyms | 4-tert-Butylnitrobenzene, p-t-Butylnitrobenzene, p-Nitro-t-butylbenzene[1][3][4] |

| InChI Key | XSCPVQNNFLHGHY-UHFFFAOYSA-N[3][4] |

| SMILES | CC(C)(C)c1ccc([O-])cc1[4] |

Physicochemical Data

The physical properties of 1-tert-Butyl-4-nitrobenzene are essential for designing reaction conditions, purification protocols, and ensuring safe handling. The bulky, nonpolar tert-butyl group influences its solubility, making it less polar than many other nitrobenzene derivatives.[1]

| Property | Value | Source |

| Appearance | Light yellow to orange clear liquid/solid | [1] |

| Boiling Point | 608.47 K (335.32 °C) (Joback Method) | Cheméo[6] |

| Reduced Pressure Boiling Point | 416.00 ± 1.00 K at 2.00 kPa | NIST Webbook[6] |

| Melting Point | 387.43 K (114.28 °C) (Joback Method) | Cheméo[6] |

| Octanol/Water Partition Coeff. (logP) | 2.892 (Crippen Method) | Cheméo[6] |

| Ionization Energy | 9.29 ± 0.02 eV | NIST Webbook[6] |

Synthesis and Purification

The synthesis of 1-tert-Butyl-4-nitrobenzene can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common laboratory-scale synthesis involves the oxidation of 4-tert-butylaniline.

Synthetic Pathway: Oxidation of 4-tert-Butylaniline

A prevalent method involves the direct oxidation of the corresponding aniline precursor. This approach leverages the ready availability of 4-tert-butylaniline and employs common oxidizing agents.

Sources

- 1. CAS 3282-56-2: 1-(1,1-Dimethylethyl)-4-nitrobenzene [cymitquimica.com]

- 2. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

- 4. 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-tert-butyl-4'-nitrobiphenyl

Introduction: The Molecular Blueprint of a Versatile Biphenyl Derivative

4-tert-butyl-4'-nitrobiphenyl is a substituted aromatic compound of significant interest in materials science and synthetic chemistry. Its rigid biphenyl core, functionalized with an electron-donating tert-butyl group and a powerful electron-withdrawing nitro group, imparts unique electronic and physical properties. This structure makes it a valuable building block for liquid crystals, polymers, and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the expected spectral data for 4-tert-butyl-4'-nitrobiphenyl, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides the highest degree of confidence in molecular identity and integrity. We will explore not only the data itself but the causality behind the experimental choices and the logic of spectral interpretation.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, the following IUPAC-recommended numbering scheme will be used.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Tert-butyl-4-(4-nitrophenyl)benzene: A Hypothetical Case Study

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical considerations involved in determining and interpreting the crystal structure of the organic compound 1-Tert-butyl-4-(4-nitrophenyl)benzene. As a service to the research community, this document is structured to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. It is important to note that this guide is presented as a hypothetical case study, outlining the established procedures for such an analysis, as a specific published crystal structure for this exact compound was not publicly available at the time of writing.

Introduction: The Scientific Imperative for Structural Elucidation

The compound this compound belongs to the class of nitro-substituted biphenyls, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the bulky tert-butyl group can impart unique electronic, optical, and steric properties to the molecule.[1][2] Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount. This knowledge allows for the rationalization of its physicochemical properties, the prediction of its behavior in different environments, and the design of new molecules with tailored functionalities.[3][4]

Crystal structure analysis provides invaluable insights into:

-

Molecular Conformation: The dihedral angle between the two phenyl rings, which is crucial for understanding the molecule's overall shape and its ability to interact with biological targets or other molecules in a material.

-

Intermolecular Interactions: The non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking that govern the packing of molecules in the crystal lattice. These interactions are fundamental to a compound's melting point, solubility, and polymorphism.

-

Structure-Property Relationships: The correlation between the atomic-level structure and the macroscopic properties of the material, which is a cornerstone of rational drug design and materials engineering.[5][6]

Synthesis and Single Crystal Growth: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Suzuki coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 1-iodo-4-nitrobenzene (1.0 mmol) and (4-tert-butylphenyl)boronic acid (1.2 mmol) in a 3:1 mixture of toluene and ethanol (20 mL) is added an aqueous solution of potassium carbonate (2 M, 2.0 mmol).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Growing X-ray Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] The slow evaporation technique is a common and effective method for small organic molecules.[9]

Protocol for Slow Evaporation:

-

Dissolve a small amount of the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate/hexane) to create a nearly saturated solution. The choice of solvent is critical and may require screening.[8]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. An ideal crystal for X-ray diffraction has dimensions of approximately 0.1-0.3 mm in all directions.[7]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray crystallography.[4]

Experimental Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) and exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters and space group are also determined during this stage.

-

Structure Solution: The initial atomic positions are determined using direct methods or the Patterson method. This provides a preliminary model of the molecule's structure.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Structure Validation and Deposition: The final refined structure is validated using software tools like PLATON to check for any geometric inconsistencies or missed symmetry. The final crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[10][11]

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data, we can postulate a likely crystal structure based on the known behavior of similar molecules.

Postulated Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₇NO₂ |

| Formula Weight | 255.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Volume (ų) | 1400.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.21 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Molecular Geometry and Conformation

The key conformational feature of biphenyl systems is the dihedral angle between the two aromatic rings. In this compound, we would expect a non-planar conformation due to the steric hindrance between the ortho-hydrogens of the two rings. The bulky tert-butyl group is unlikely to significantly influence this dihedral angle as it is located at the para position. The nitro group, being relatively small, would also not impose significant steric constraints.

Caption: The molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice would likely be dominated by a combination of weak intermolecular interactions:

-

C-H···π Interactions: The hydrogen atoms of the tert-butyl group and the aromatic rings could interact with the electron-rich π-systems of adjacent molecules.

-

π-π Stacking: The aromatic rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro group are also possible.

The bulky tert-butyl group would likely play a significant role in dictating the packing arrangement, potentially leading to the formation of channels or voids in the crystal structure.

Structure-Property Correlations

The hypothetical crystal structure allows us to infer potential physicochemical properties:

-

Melting Point: The presence of multiple weak intermolecular interactions would suggest a relatively high melting point compared to a non-substituted biphenyl.

-

Solubility: The non-polar nature of the majority of the molecule would suggest good solubility in non-polar organic solvents. The polar nitro group might impart some limited solubility in more polar solvents.

-

Polymorphism: The conformational flexibility of the biphenyl linkage and the possibility of different packing arrangements suggest that this compound could exhibit polymorphism, where different crystalline forms of the same compound have different properties.

Potential Applications in Drug Discovery and Materials Science

Nitroaromatic compounds have a wide range of applications, and the structural features of this compound suggest potential uses in several areas:

-

Drug Discovery: The nitro group is a common pharmacophore in various drugs, including antimicrobial and anticancer agents.[1][12] The biphenyl scaffold is also a privileged structure in medicinal chemistry. The bulky tert-butyl group can enhance metabolic stability and modulate lipophilicity.

-

Materials Science: The presence of the nitro group, a strong electron-withdrawing group, can lead to interesting non-linear optical (NLO) properties. The molecule could also be a building block for liquid crystals or other functional organic materials.

Conclusion

This in-depth technical guide has outlined the comprehensive process of crystal structure analysis for this compound, presented as a scientifically grounded, hypothetical case study. From the synthesis and crystal growth to the detailed analysis of the molecular and supramolecular structure, each step has been detailed with the rationale behind the experimental choices. The elucidation of the three-dimensional atomic arrangement is a critical step in understanding the fundamental properties of a molecule and in harnessing its potential for applications in science and technology.

References

[7] Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. (n.d.). Retrieved from [Link]

[13] PubChem. 1-Tert-butyl-4-(4-nitrophenoxy)benzene. (n.d.). Retrieved from [Link]

[14] PubChem. 1-tert-Butyl-4-nitrobenzene. (n.d.). Retrieved from [Link]

[15] Cheméo. Chemical Properties of 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2). (n.d.). Retrieved from [Link]

[3] Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. DOI:10.1039/D2CS00697A

[4] Creative BioMart. X-ray Crystallography. (n.d.). Retrieved from [Link]

[8] University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. (n.d.). Retrieved from [Link]

[9] Jones, W. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 384-394.

[16] NIST. 1-tert-Butyl-4-nitrobenzene. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

[17] NIST. 1-tert-Butyl-4-nitrobenzene. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

[10] Wikipedia. Cambridge Structural Database. (2023, October 26). Retrieved from [Link]

[11] Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179.

[18] PubChem. 1-Nitro-4-phenoxybenzene. (n.d.). Retrieved from [Link]

[1] Czarnek, K., & Nawrot, E. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3192.

[12] Costa, C., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3422.

[2] Ioffe, M. S., & Tverdomed, S. N. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 614.

[5] Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

[19] Cambridge Crystallographic Data Centre. How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). Retrieved from [Link]

[20] CCDC. Access Structures. (n.d.). Retrieved from [Link]

[6] Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Retrieved from [Link]

[21] NIST. 1-tert-Butyl-4-nitrobenzene IR Spectrum. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

[22] Cheméo. 1-tert-Butyl-4-nitrobenzene. (n.d.). Retrieved from [Link]

[23] Cenmed. 1-tert-Butyl-4-nitrobenzene. (n.d.). Retrieved from [Link]

[24] Faizi, S., et al. (2017). Crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 96-98.

[25] NIST. 1-tert-Butyl-4-nitrobenzene Phase change data. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. svedbergopen.com [svedbergopen.com]

- 6. frontiersin.org [frontiersin.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1-Tert-butyl-4-(4-nitrophenoxy)benzene | C16H17NO3 | CID 3783522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

- 17. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

- 18. 1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Search - Access Structures [ccdc.cam.ac.uk]

- 21. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

- 22. chemeo.com [chemeo.com]

- 23. cenmed.com [cenmed.com]

- 24. researchgate.net [researchgate.net]

- 25. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-tert-butyl-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butyl-4'-nitrobiphenyl is a substituted aromatic compound with potential applications in organic synthesis, materials science, and as an intermediate in drug discovery. Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various organic solvents and its stability under diverse experimental and storage conditions. This guide provides a comprehensive analysis of the expected solubility and stability profile of 4-tert-butyl-4'-nitrobiphenyl, grounded in the established principles of physical organic chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive framework and a practical methodological resource. It details robust, self-validating experimental protocols for determining solubility, as well as thermal, photochemical, and hydrolytic stability, enabling researchers to generate reliable data tailored to their specific applications.

Introduction: A Molecule of Dichotomous Character

4-tert-butyl-4'-nitrobiphenyl incorporates three key structural motifs that dictate its behavior: a biphenyl core, a lipophilic tert-butyl group, and a polar, electron-withdrawing nitro group. This combination creates a molecule with a distinct polarity profile, influencing its interactions with solvents and its susceptibility to degradation.

-

The Biphenyl Core: This extended aromatic system provides rigidity and contributes to the molecule's hydrophobicity.

-

The tert-Butyl Group: A bulky, non-polar alkyl group, it significantly enhances lipophilicity and can influence crystal packing. In a drug development context, tert-butyl groups can be metabolically labile, a factor to consider in pharmacokinetic studies.

-

The Nitro Group: This strongly electron-withdrawing and polar group introduces a significant dipole moment, rendering the molecule more polar than its unsubstituted biphenyl counterpart. It also serves as a potential site for chemical and photochemical reactions.

Understanding the interplay of these functional groups is critical for predicting and experimentally verifying the solubility and stability of 4-tert-butyl-4'-nitrobiphenyl.

Solubility Profile: Predicting and Quantifying

The solubility of 4-tert-butyl-4'-nitrobiphenyl is a critical parameter for its use in synthesis, purification, and formulation. Based on its structure, a qualitative solubility profile can be predicted, which must then be confirmed by quantitative experimental determination.

Predicted Solubility

The principle of "like dissolves like" provides a strong foundation for predicting solubility.[1] 4-tert-butyl-4'-nitrobiphenyl, being a largely non-polar molecule with a polar functional group, is expected to be:

-

Insoluble in Water: The large, hydrophobic biphenyl and tert-butyl components will dominate, preventing significant interaction with the highly polar water molecules.[2]

-

Soluble in Non-Polar and Moderately Polar Aprotic Solvents: Solvents such as toluene, chloroform, dichloromethane (DCM), and tetrahydrofuran (THF) are likely to be effective at solvating the molecule.[3]

-

Sparingly to Moderately Soluble in Polar Aprotic Solvents: Solvents like acetone and acetonitrile may show moderate solvating power.[4]

-

Potentially Soluble in Polar Protic Solvents at Elevated Temperatures: Solvents such as ethanol and methanol may require heating to achieve significant solubility.

The following table provides a predicted qualitative solubility profile and a template for recording experimental data.

| Solvent | Chemical Formula | Polarity (Relative)[5] | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25 °C) |

| Toluene | C₇H₈ | 0.099 | Soluble | Data to be determined |

| Chloroform | CHCl₃ | 0.259 (not in ref 35) | Soluble | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Soluble | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Soluble | Data to be determined |

| Acetone | C₃H₆O | 0.355 | Moderately Soluble | Data to be determined |

| Acetonitrile | CH₃CN | 0.460 | Sparingly Soluble | Data to be determined |

| Ethanol | C₂H₅OH | 0.654 | Sparingly Soluble (cold), Soluble (hot) | Data to be determined |

| Methanol | CH₃OH | 0.762 | Sparingly Soluble (cold), Soluble (hot) | Data to be determined |

| Water | H₂O | 1.000 | Insoluble | Data to be determined |

Experimental Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol provides a reliable method for determining the thermodynamic solubility of 4-tert-butyl-4'-nitrobiphenyl in a given solvent.[6]

Objective: To determine the concentration of a saturated solution of 4-tert-butyl-4'-nitrobiphenyl at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of 4-tert-butyl-4'-nitrobiphenyl to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or orbital mixer is recommended.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation at the same temperature is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a small piece of cotton or a syringe filter.

-

Quantification:

-

Gravimetric Method: Accurately weigh a tared, empty vial. Transfer the sampled supernatant to this vial and re-weigh to determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling and decomposition points. Once the solvent is completely removed, weigh the vial containing the solid residue. The mass of the dissolved solid can then be determined.

-

Chromatographic Method: Dilute the sampled supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see Section 5.1). Quantify the concentration against a standard curve.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile: A Multi-faceted Assessment

The stability of 4-tert-butyl-4'-nitrobiphenyl is not absolute and must be assessed under conditions relevant to its intended use and storage. The primary degradation pathways to consider are thermal, photochemical, and hydrolytic.

Thermal Stability

Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[5] It is crucial to determine the onset temperature of decomposition to define safe handling and reaction conditions.

Expected Behavior: The C-NO₂ bond is often the weakest point in nitroaromatic compounds and its cleavage can initiate decomposition.[7] The presence of the tert-butyl group may also influence thermal stability.

Recommended Analytical Techniques:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA can identify the temperature at which mass loss (due to decomposition and volatilization) begins.[8]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect exothermic events (decomposition) and endothermic events (melting).[8]

Experimental Protocol Outline (TGA/DSC):

-

Sample Preparation: Place a small, accurately weighed amount of 4-tert-butyl-4'-nitrobiphenyl (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum).

-

Instrument Setup:

-

Purge the instrument with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Set the temperature program, for example, a ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of mass loss.

-

From the DSC curve, identify the melting point (endotherm) and the onset temperature of any exothermic events, which would indicate decomposition.

-

Caption: Workflow for Thermal Stability Assessment.

Photochemical Stability

The nitroaromatic functionality makes 4-tert-butyl-4'-nitrobiphenyl a potential chromophore, capable of absorbing UV radiation, which can lead to photodegradation.[9]

Expected Behavior: Upon absorption of light, nitroaromatic compounds can undergo various reactions, including reduction of the nitro group and cleavage of the aromatic ring.[10] The degradation products may be complex and colored.

Experimental Protocol for Photostability Assessment:

-

Solution Preparation: Prepare a solution of 4-tert-butyl-4'-nitrobiphenyl of known concentration in a photochemically inert solvent (e.g., acetonitrile or methanol).

-

Exposure:

-

Transfer the solution to a quartz cuvette or vial.

-

Expose the sample to a controlled light source (e.g., a xenon lamp photoreactor with filters to simulate solar radiation, or a specific wavelength UV lamp).

-

Protect a control sample from light by wrapping it in aluminum foil and keeping it at the same temperature.

-

-

Monitoring: At specified time intervals, withdraw aliquots from the exposed and control samples.

-

Analysis: Analyze the aliquots by a validated HPLC-UV method (see Section 5.1).

-

Data Interpretation: Plot the concentration of 4-tert-butyl-4'-nitrobiphenyl as a function of exposure time to determine the degradation rate. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Hydrolytic Stability

Hydrolysis is the cleavage of a chemical bond by the addition of water. While biphenyls are generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially affect the molecule.

Expected Behavior: 4-tert-butyl-4'-nitrobiphenyl is expected to be largely stable to hydrolysis under neutral pH conditions. However, at strongly acidic or basic pH, the potential for reaction increases, although likely requiring harsh conditions.[11]

Experimental Protocol for pH-Dependent Stability:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Solution Preparation: Prepare solutions of 4-tert-butyl-4'-nitrobiphenyl in each buffer. Due to its low aqueous solubility, a co-solvent such as acetonitrile or methanol may be necessary. The percentage of co-solvent should be kept low and consistent across all samples.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C or 50 °C) in sealed vials, protected from light.

-

Sampling and Analysis: At specified time points, withdraw samples, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC-UV for the parent compound concentration.

-

Data Analysis: Determine the degradation rate at each pH to assess the hydrolytic stability.

Synthesis and Purification

A plausible and widely used method for the synthesis of unsymmetrical biaryls like 4-tert-butyl-4'-nitrobiphenyl is the Suzuki-Miyaura cross-coupling reaction.[12]

Proposed Synthetic Route:

The reaction would involve the palladium-catalyzed coupling of 4-tert-butylphenylboronic acid with 1-bromo-4-nitrobenzene.

General Experimental Protocol (Suzuki Coupling):

-

Reaction Setup: To a round-bottom flask, add 4-tert-butylphenylboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure 4-tert-butyl-4'-nitrobiphenyl.

Caption: General Workflow for Suzuki Coupling Synthesis.

Analytical Methodologies

A validated analytical method is essential for accurately quantifying 4-tert-butyl-4'-nitrobiphenyl in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[13]

Validated HPLC-UV Method

Objective: To develop a reliable HPLC method for the separation and quantification of 4-tert-butyl-4'-nitrobiphenyl.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λₘₐₓ), which is expected to be in the range of 280-320 nm due to the nitrobiphenyl chromophore.

-

Injection Volume: 10 µL.

Method Validation:

The method should be validated according to standard guidelines, assessing parameters such as:

-

Linearity: Analyze a series of standard solutions of known concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Selectivity: Ensure that the peak for 4-tert-butyl-4'-nitrobiphenyl is well-resolved from any impurities or degradation products.

Conclusion

4-tert-butyl-4'-nitrobiphenyl is a molecule whose utility is intrinsically linked to its solubility and stability. This guide has provided a predictive framework for these properties based on its chemical structure, highlighting its expected insolubility in water and solubility in common organic solvents. More importantly, it has laid out detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility, thermal, photochemical, and hydrolytic stability of this compound. By following these self-validating methodologies, scientists and drug development professionals can generate the robust data necessary for informed decision-making in synthesis, purification, formulation, and further application of 4-tert-butyl-4'-nitrobiphenyl.

References

- Barnes, T. J., & Hickinbottom, W. J. (1961). 196. 4-Nitro-2,6-di-t-butylphenol and its thermal decomposition. Journal of the Chemical Society (Resumed), 953.

-

New thermal decomposition pathway for TATB - PMC - NIH. (2023). Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

DSC (a) and TG (b) curves for the thermal decomposition of... | Download Scientific Diagram. Retrieved from [Link]

-

4-Nitrobiphenyl - SIELC Technologies. (2018). Retrieved from [Link]

- Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. (2008). Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 421-427.

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. (2008). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2020). Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. This journal is © The Royal Society of Chemistry. Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]

- Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (2020).

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2024). Retrieved from [Link]

-

Hydrolysis of 4-nitrophenyl esters and pH optimum. a PpEst substrate... - ResearchGate. Retrieved from [Link]

- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). International Journal of Pharmaceutical and Clinical Research, 8(10), 1383-1389.

-

investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. Retrieved from [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021). Retrieved from [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF. Retrieved from [Link]

- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing. (2019). Catalysis Science & Technology, 9(1), 12-32.

- Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.

-

Solvent miscibility and other data. Retrieved from [Link]

-

pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside - ChemRxiv. (2021). Retrieved from [Link]

- Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. (2009). The Journal of Chemical Thermodynamics, 41(7), 844-849.

-

Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection - ResearchGate. (2012). Retrieved from [Link]

-

Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment | Request PDF. Retrieved from [Link]

-

Suzuki Coupling Mechanism and Applications - YouTube. (2018). Retrieved from [Link]

-

Organic Solvent Solubility Data Book - CORE. (2010). Retrieved from [Link]

-

pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv. (2021). Retrieved from [Link]

-

Photoactive Metal-Organic Framework as Bifunctional Materials for 4-Hydroxy-4'-nitrobiphenyl Detection and Photodegradation of Methylene Blue | Request PDF. Retrieved from [Link]

-

4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem. Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. Retrieved from [Link]

-

Solvent Miscibility Table. Retrieved from [Link]

-

Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24) | Request PDF. Retrieved from [Link]

-

(PDF) Hydrolysis of 2,4-dithiophenobarbital - ResearchGate. Retrieved from [Link]

Sources

- 1. Tabla de miscibilidad de disolventes [sigmaaldrich.com]

- 2. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organometallics.it [organometallics.it]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. cansa.org.za [cansa.org.za]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Nitrobiphenyl | SIELC Technologies [sielc.com]

Theoretical studies and computational modeling of "1-Tert-butyl-4-(4-nitrophenyl)benzene"

An In-depth Technical Guide to the Theoretical and Computational Modeling of 1-Tert-butyl-4-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. This molecule, a substituted biphenyl featuring both a bulky, electron-donating tert-butyl group and a strongly electron-withdrawing nitro group, presents a compelling case study for understanding the interplay of steric and electronic effects on molecular structure, conformation, and optoelectronic properties. While this specific molecule is not extensively documented in current literature, this guide establishes a robust, first-principles-based research program for its characterization. The methodologies detailed herein are grounded in established quantum chemical techniques and are designed to yield predictive insights into the molecule's behavior, making this guide an essential resource for researchers in computational chemistry, materials science, and drug discovery.

Introduction: Unveiling the Molecular Architecture

Substituted biphenyls are a cornerstone of modern chemistry, forming the structural basis of liquid crystals, pharmaceutical agents, and organic electronic materials.[1] The physicochemical properties of these molecules are exquisitely sensitive to the nature and position of their substituents. In this compound, the substituents are strategically placed to induce significant electronic and steric perturbations. The tert-butyl group, a large and electron-donating alkyl group, is expected to influence the molecule's solubility and conformational preferences. Conversely, the nitro group is a potent electron-withdrawing group, known to impart significant charge-transfer characteristics to aromatic systems.[2]

The central scientific question is how these opposing substituents modulate the electronic structure and conformational landscape of the biphenyl core. A theoretical and computational approach is uniquely suited to address this question, offering a level of detail that is often inaccessible through purely experimental means. By employing quantum chemical calculations, we can dissect the molecule's properties at the sub-atomic level, providing a predictive foundation for its potential applications. This guide outlines a comprehensive computational workflow for achieving this, from geometry optimization to the simulation of spectroscopic properties.

The Computational Gauntlet: A Methodological Overview

The accuracy and predictive power of any computational study are contingent upon the judicious selection of theoretical methods. For a molecule of this nature, a multi-tiered approach is recommended, employing Density Functional Theory (DFT) for ground-state properties and its time-dependent extension (TD-DFT) for excited-state phenomena.[3][4]

Theoretical Framework: DFT and TD-DFT

DFT has emerged as the workhorse of modern computational chemistry, offering a favorable balance between computational cost and accuracy for a wide range of chemical systems.[5] For the ground-state calculations of this compound, a hybrid functional such as B3LYP is a reliable starting point. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems. To account for the potential charge-transfer character of the excited states, a range-separated functional like CAM-B3LYP is recommended for the TD-DFT calculations.[6]

A sufficiently flexible basis set is essential to accurately describe the electron distribution, particularly for the diffuse electrons in the π-system and the lone pairs of the nitro group. A Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions (+) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), is a suitable choice.

To mimic the influence of a solvent environment on the molecule's properties, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed. This approach treats the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Caption: Key components of the electronic structure analysis.

The Dance of Light: Simulating Spectroscopic Properties

TD-DFT calculations allow us to simulate the molecule's interaction with light, specifically its UV-Vis absorption spectrum. [7][8]By calculating the energies and intensities (oscillator strengths) of the electronic transitions from the ground state to various excited states, we can predict the absorption maxima (λmax).